

Application Notes and Protocols: Triguandino Triazine in Flame Retardant Materials

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Compound of Interest

Compound Name: 2,4,6-Triguandino-1,3,5-triazine

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These application notes provide a comprehensive overview of the use of triguandino triazine and related triazine compounds as flame retardants in various materials. The information compiled includes synthesis protocols, flame retardancy performance data, mechanisms of action, and detailed experimental procedures for material evaluation.

Introduction to Triazine-Based Flame Retardants

Triazine derivatives are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest as effective halogen-free flame retardants. Their mechanism of action primarily relies on two synergistic effects: gas-phase inhibition and condensed-phase charring. Upon thermal decomposition, triazine compounds release non-flammable gases, such as nitrogen and ammonia, which dilute the flammable volatiles and oxygen in the surrounding environment, thus inhibiting combustion.^[1] In the condensed phase, they promote the formation of a stable, insulating char layer on the material's surface. This char acts as a physical barrier, limiting the transfer of heat and mass between the gas and condensed phases, thereby protecting the underlying polymer.

Triguandino triazine, with its high nitrogen content, is a promising candidate for flame retardant applications. While specific data on triguandino triazine is limited in publicly available literature, its performance can be inferred from closely related and well-studied triazine compounds, such as melamine and its derivatives. These compounds are often used in conjunction with

phosphorus-based flame retardants, like ammonium polyphosphate (APP), to achieve a synergistic intumescent effect, where the material swells to form a thick, porous char layer.[2][3]

Synthesis of 2,4,6-Triguanidino-1,3,5-Triazine

While a definitive, detailed protocol for the synthesis of **2,4,6-triguanidino-1,3,5-triazine** is not readily available in the provided search results, a plausible synthetic route can be adapted from the synthesis of other substituted triazines, such as 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.[4] The fundamental approach involves the nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core with guanidine.

Proposed Synthesis Protocol:

Materials:

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
- Guanidine hydrochloride
- Sodium hydroxide (NaOH) or another suitable base
- An appropriate solvent (e.g., acetone, dioxane, or a mixture)
- Hydrochloric acid (HCl) for pH adjustment
- Distilled water

Procedure:

- **Preparation of Guanidine Free Base:** Dissolve guanidine hydrochloride in a minimal amount of water. In a separate container, prepare a solution of sodium hydroxide. Slowly add the NaOH solution to the guanidine hydrochloride solution with constant stirring in an ice bath to generate the guanidine free base. The pH should be carefully monitored and adjusted to be basic.
- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve cyanuric chloride in the chosen solvent. Cool the solution in an ice bath.

- **Nucleophilic Substitution:** Slowly add the freshly prepared guanidine solution to the cyanuric chloride solution via the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 5°C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for several hours to ensure the substitution of all three chlorine atoms. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Isolation and Purification:** After the reaction is complete, cool the mixture and filter to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield **2,4,6-triguanidino-1,3,5-triazine**.

Characterization: The final product should be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and mass spectrometry to confirm its structure.

Flame Retardant Performance Data

Quantitative data on the flame retardant performance of various triazine-based additives in different polymer matrices are summarized below. It is important to note that specific data for triguanidino triazine is scarce, and the following tables present data for related triazine derivatives to illustrate their general efficacy.

Table 1: Flame Retardant Properties of Triazine Derivatives in Polypropylene (PP)

Flame Retardant System	Polymer Matrix	Loading (wt%)	LOI (%)	UL-94 Rating	Reference
Ammonium Polyphosphate (APP) / Triazine-based Charring Agent	PP	25	30.2	V-0	[5]
Novel Triazine-based Polymeric FR (TBMC) / APP (1:3)	PP	25	>30	V-0	[6]
s-Triazine Bishydrazino Polymer / APP (1:2)	PP	25	-	V-0	[2]
Neat PP	PP	0	-	Not Rated	[2]

Table 2: Flame Retardant Properties of Triazine Derivatives in Other Polymers

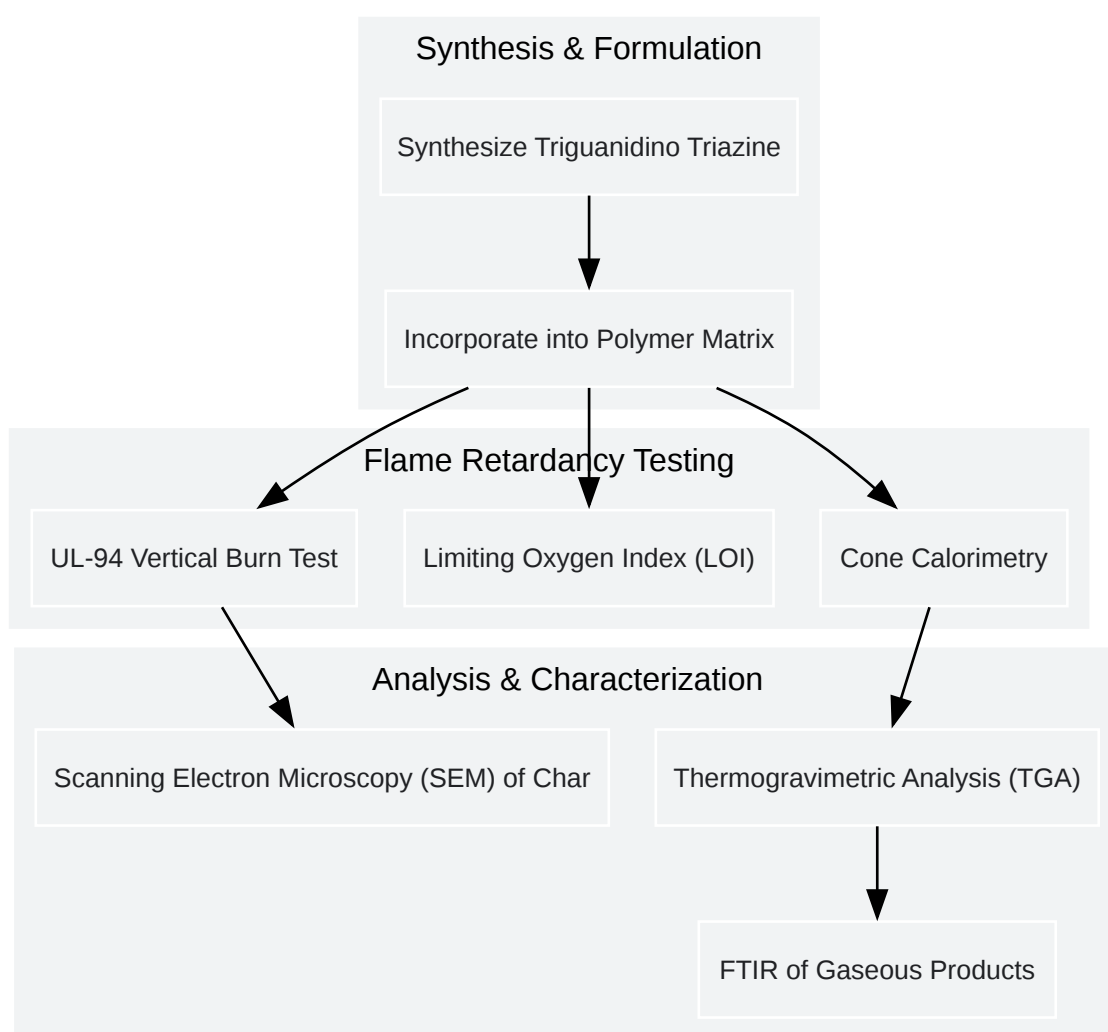
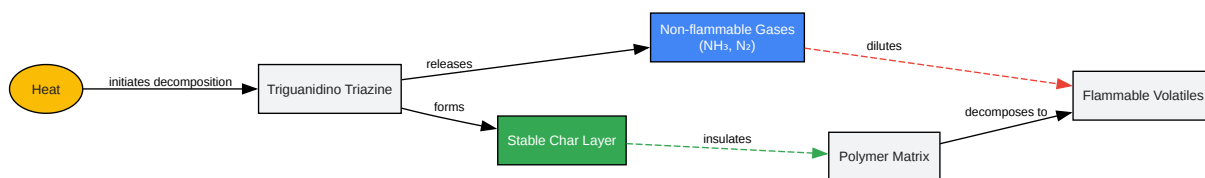
Flame Retardant System	Polymer Matrix	Loading (g/L)	LOI (%)	After-flame time (s)	After-glow time (s)	Reference
CPHDT (triazine-based FR)	Cotton Fabric	400	28.1	0	0	[7]
Untreated Cotton	Cotton Fabric	0	18.0	>5	>30	[7]
Di-PE (triazine derivative)	Polyamide 66 (PA66)	6 wt%	28.6	-	-	[8]

Mechanism of Action and Signaling Pathways

The flame retardant mechanism of triguanidino triazine is proposed to follow the general pathway of other nitrogen-rich triazine compounds, which involves both gas-phase and condensed-phase actions.

Thermal Decomposition Pathway:

Upon heating, triguanidino triazine is expected to decompose, leading to the release of ammonia (NH₃) and nitrogen (N₂). These inert gases dilute the flammable gases produced by the decomposing polymer and reduce the oxygen concentration in the combustion zone. The remaining triazine rings can undergo condensation and cross-linking reactions to form a thermally stable char layer.



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